molecular formula C18H24N2O3 B2451123 1-{4-[(Benzoyloxy)imino]-2,2,6,6-tetramethylpiperidino}-1-ethanone CAS No. 478079-92-4

1-{4-[(Benzoyloxy)imino]-2,2,6,6-tetramethylpiperidino}-1-ethanone

Cat. No. B2451123
CAS RN: 478079-92-4
M. Wt: 316.401
InChI Key: YERHCMPYBVWDSW-UHFFFAOYSA-N
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Description

1-{4-[(Benzoyloxy)imino]-2,2,6,6-tetramethylpiperidino}-1-ethanone, commonly referred to as benzoyloxyimino-TMP, is an organic compound that is used in a variety of scientific research applications. It is a versatile reagent that can be used in organic synthesis, as a catalyst, and in a range of biochemical and physiological studies.

Scientific Research Applications

Synthesis and Characterization

  • Heterocyclic compounds, such as 1-{4-[(Benzoyloxy)imino]-2,2,6,6-tetramethylpiperidino}-1-ethanone, play a crucial role in pharmaceutical and medicinal research due to their antimicrobial properties. The synthesis of related compounds has been explored, utilizing starting materials known as active pharmaceutical ingredients (Wanjari, 2020).

Antimicrobial Activity

  • The antimicrobial activity of similar heterocyclic compounds has been tested against gram-positive and gram-negative bacteria, showing the potential of such compounds in drug research (Wanjari, 2020).

Molecular and Computational Studies

  • Molecular hybrids and derivatives of similar compounds have been synthesized and characterized, with computational studies carried out to understand their structural features and vibrational frequencies (Krishnan & Thanikachalam, 2021).

Wound-Healing Potential

  • Derivatives of related compounds have been synthesized and tested for in vivo wound-healing activity, showing significant results in healing and epithelialization in animal models (Vinaya et al., 2009).

Catalytic and Electrochemical Applications

  • Related compounds have shown catalytic electroactivity in reactions, providing methods for determining concentrations of specific chemicals in solutions (Gong, Zhou, & Li, 2001).

properties

IUPAC Name

[(1-acetyl-2,2,6,6-tetramethylpiperidin-4-ylidene)amino] benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2O3/c1-13(21)20-17(2,3)11-15(12-18(20,4)5)19-23-16(22)14-9-7-6-8-10-14/h6-10H,11-12H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YERHCMPYBVWDSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1C(CC(=NOC(=O)C2=CC=CC=C2)CC1(C)C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

47.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24817836
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

1-{4-[(Benzoyloxy)imino]-2,2,6,6-tetramethylpiperidino}-1-ethanone

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